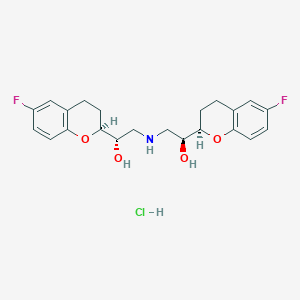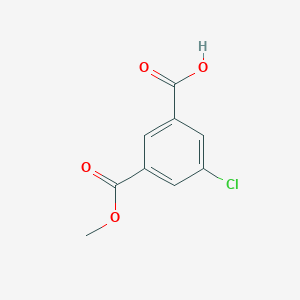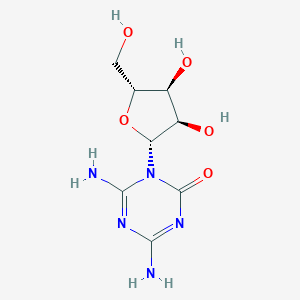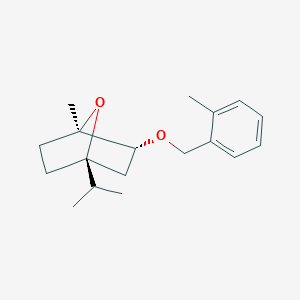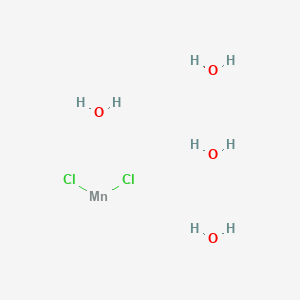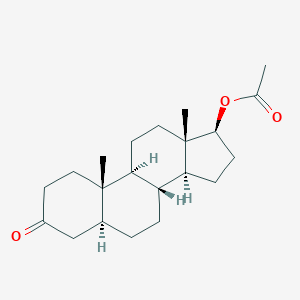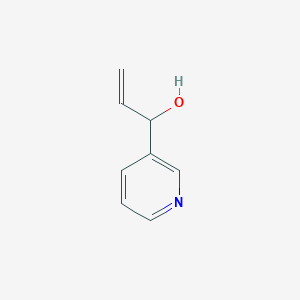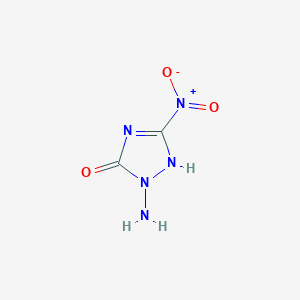
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one, also known as ANTO, is a heterocyclic compound that has attracted considerable attention in the field of biological research. ANTO is a nitroheterocyclic compound that has a unique chemical structure, which makes it a promising candidate for various applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one is not fully understood. However, it is believed that 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one exerts its biological activity by generating reactive oxygen species (ROS) and inducing oxidative stress in the target cells. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also been reported to inhibit the activity of enzymes such as DNA topoisomerase and thioredoxin reductase, which are essential for the survival of cancer cells.
Biochemische Und Physiologische Effekte
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been reported to reduce the production of pro-inflammatory cytokines and to enhance the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has several advantages over other compounds used in biological research. It is easy to synthesize, and it can be obtained in high purity. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one is also stable under normal laboratory conditions. However, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has some limitations as well. It is insoluble in water, which makes it difficult to administer in vivo. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one also exhibits some toxicity towards normal cells, which limits its use in clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one. One of the most promising areas is the development of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one-based drugs for the treatment of cancer and parasitic infections. Researchers can also explore the use of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one in combination with other drugs to enhance its therapeutic efficacy. Moreover, the mechanism of action of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one needs to be further elucidated to facilitate the development of new drugs based on 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one. Finally, the synthesis of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one derivatives with improved solubility and reduced toxicity can lead to the development of more effective drugs.
Synthesemethoden
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one can be synthesized by the reaction of 5-nitro-2-furoic acid with thiosemicarbazide followed by the oxidation of the resulting intermediate with hydrogen peroxide. The reaction conditions are mild, and the product can be obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been extensively studied for its biological activities. It has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also shown promising results in the treatment of parasitic infections such as leishmaniasis and trypanosomiasis. In addition, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been found to possess antioxidant and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
155051-79-9 |
|---|---|
Produktname |
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one |
Molekularformel |
C2H3N5O3 |
Molekulargewicht |
145.08 g/mol |
IUPAC-Name |
2-amino-5-nitro-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C2H3N5O3/c3-6-2(8)4-1(5-6)7(9)10/h3H2,(H,4,5,8) |
InChI-Schlüssel |
CBKVSJADTBKORJ-UHFFFAOYSA-N |
Isomerische SMILES |
C1(=NC(=O)N(N1)N)[N+](=O)[O-] |
SMILES |
C1(=NN(C(=O)N1)N)[N+](=O)[O-] |
Kanonische SMILES |
C1(=NC(=O)N(N1)N)[N+](=O)[O-] |
Synonyme |
3H-1,2,4-Triazol-3-one,2-amino-1,2-dihydro-5-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



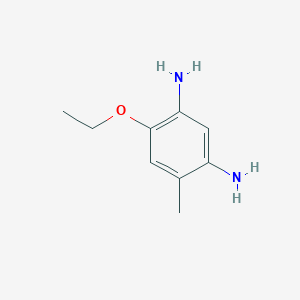
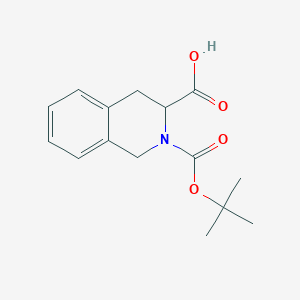
![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
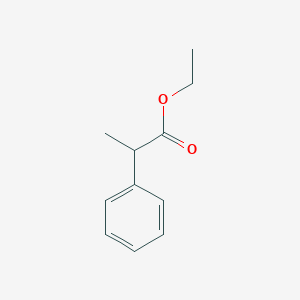
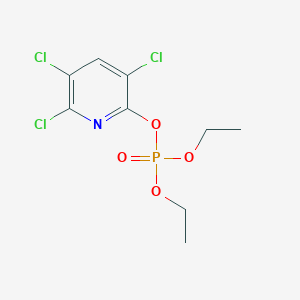
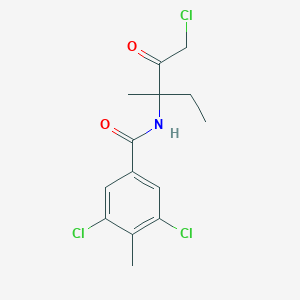
![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)
